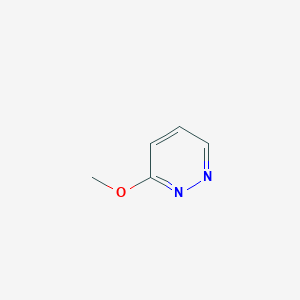

3-Methoxypyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFHDLDAWYTMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303423 | |

| Record name | 3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-65-4 | |

| Record name | 3-Methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-methoxypyridazine. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy and computational models, offering valuable insights for the identification and characterization of this compound in a research and development setting. This document also outlines a general experimental protocol for acquiring NMR spectra for pyridazine derivatives, which can be adapted for this compound.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any synthesized or isolated compound, structural elucidation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for these purposes, providing detailed information about the chemical environment of each proton and carbon atom within a molecule. This guide focuses on the ¹H and ¹³C NMR spectral characteristics of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of publicly available experimental spectra, computational prediction methods provide a reliable estimation of the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These predictions are generated using advanced algorithms that consider the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound in a standard deuterated solvent such as CDCl₃ are summarized in Table 1. The pyridazine ring protons are expected to appear in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-donating methoxy group and the electronegative nitrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| H4 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 2.0 |

| H5 | 7.50 - 7.70 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0 |

| H6 | 8.80 - 9.00 | Doublet of doublets (dd) | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0 |

| OCH₃ | 4.00 - 4.20 | Singlet (s) | - |

Note: Predicted values can vary slightly depending on the prediction software and the solvent used.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data for this compound are presented in Table 2. The chemical shifts of the carbon atoms in the pyridazine ring are influenced by their position relative to the nitrogen atoms and the methoxy substituent.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C3 | 160.0 - 165.0 |

| C4 | 120.0 - 125.0 |

| C5 | 130.0 - 135.0 |

| C6 | 150.0 - 155.0 |

| OCH₃ | 55.0 - 60.0 |

Note: Predicted values can vary slightly depending on the prediction software and the solvent used.

Experimental Protocols

Sample Preparation

-

Sample Quantity: Weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can slightly influence the chemical shifts.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Instrument Parameters

The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

Visualization of Molecular Structure and NMR Relationships

The following diagrams, generated using the DOT language, illustrate the structure of this compound and the key relationships for NMR analysis.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR spin-spin coupling in this compound.

Caption: Distinct carbon environments in this compound for ¹³C NMR.

Conclusion

This technical guide provides essential predicted ¹H and ¹³C NMR spectral data for this compound, a compound for which experimental public data is scarce. The tabulated chemical shifts and coupling constants, along with the general experimental protocol, serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. The provided visualizations further aid in the understanding of the molecular structure and its NMR spectral characteristics. It is recommended that experimental data, when acquired, be compared with these predicted values to confirm the structure and purity of this compound.

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) analysis of 3-Methoxypyridazine. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of its spectroscopic properties is essential for structural elucidation, purity assessment, and quality control in drug discovery and development.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint.

Predicted FT-IR Data for this compound

While a definitive experimental spectrum for this compound is not widely available, the following table summarizes the predicted vibrational frequencies based on the analysis of its constituent functional groups (pyridazine ring, methoxy group) and data from structurally similar compounds.[1][2]

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium - Weak | Aromatic C-H Stretch (pyridazine ring)[2] |

| 2980 - 2940 | Medium | Asymmetric C-H Stretch (-OCH₃) |

| 2850 - 2820 | Medium - Weak | Symmetric C-H Stretch (-OCH₃) |

| 1620 - 1570 | Strong | C=N & C=C Ring Stretching (pyridazine ring)[3] |

| 1480 - 1440 | Strong | Ring Stretching / CH₂ Scissoring |

| 1300 - 1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| 1150 - 1020 | Strong | Symmetric C-O-C Stretch / In-plane C-H Bending[3] |

| 900 - 750 | Strong | Out-of-plane C-H Bending (pyridazine ring)[1] |

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a solid sample like this compound is provided below.

-

Sample Preparation (KBr Pellet Method):

-

Carefully grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

-

Record a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and will be automatically subtracted from the sample spectrum to ensure data accuracy.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).

-

-

Data Processing:

-

The resulting spectrum (transmittance vs. wavenumber) should be baseline-corrected if necessary.

-

Use the software's peak-picking function to identify the wavenumbers of major absorption bands.

-

Compare the obtained spectrum with the predicted data and reference spectra of related compounds for structural confirmation.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons. This process forms a molecular ion (M⁺) and various fragment ions, creating a distinct fragmentation pattern that aids in identifying the molecule's structure.[4]

Predicted Mass Spectrometry Data for this compound

The molecular weight of this compound (C₅H₆N₂O) is approximately 110.12 g/mol .[5] The predicted mass spectrum would show a molecular ion peak at m/z 110. The fragmentation pattern is anticipated based on the stability of the aromatic ring and the common fragmentation pathways of methoxy-substituted heterocycles.[6][7]

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Proposed Fragment / Ion Identity |

| 110 | High | [C₅H₆N₂O]⁺˙ (Molecular Ion, M⁺) [5] |

| 109 | Medium | [M-H]⁺ |

| 95 | Medium | [M-CH₃]⁺ |

| 82 | Medium | [M-N₂]⁺ or [M-CO]⁺ |

| 81 | High | [M-CHO]⁺ |

| 80 | High | [M-CH₂O]⁺ |

| 79 | Medium | [M-OCH₃]⁺ |

| 52 | Medium | [C₃H₂N]⁺ |

Experimental Protocol: Mass Spectrometry

The following is a generalized protocol for analyzing this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

-

Sample Preparation:

-

Dissolve a small amount (~1 mg) of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to create a stock solution of approximately 1 mg/mL.

-

Perform a serial dilution to obtain a final concentration of 1-10 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

Gas Chromatography (GC): Inject 1 µL of the prepared sample into the GC. The sample is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar DB-5ms column) to separate it from any impurities. A typical temperature program might start at 50°C and ramp up to 250°C.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For EI, the standard electron energy is 70 eV.

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

-

Detection: A full scan is typically acquired over a mass range of m/z 40-400 to detect the molecular ion and all relevant fragment ions.

-

-

Data Analysis:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.

-

Analyze the mass spectrum associated with this peak.

-

Identify the molecular ion peak (M⁺). According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8]

-

Analyze the fragmentation pattern by calculating the mass differences between the molecular ion and major fragment peaks to deduce the neutral losses (e.g., -15 for CH₃, -31 for OCH₃).[8]

-

Compare the observed fragmentation pattern with the predicted data and spectral libraries for confirmation.

-

Integrated Spectroscopic Analysis Workflow

The complementary nature of FT-IR and MS provides a robust workflow for the structural confirmation of this compound. FT-IR identifies the functional groups present, while MS provides the molecular weight and key structural fragments.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

Navigating the Solubility Landscape of 3-Methoxypyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Methoxypyridazine

This compound (CAS RN: 19064-65-4) is a substituted pyridazine with a molecular formula of C₅H₆N₂O.[1] Its structure, featuring a pyridazine ring with a methoxy group, makes it a valuable building block in medicinal chemistry for the development of bioactive compounds.[1] The parent compound, pyridazine, is noted for its miscibility with water and benzene, a property attributed to the lone electron pairs on the nitrogen atoms facilitating hydrogen bond formation with protic solvents. Pyridazine itself is a colorless liquid, weakly basic, and possesses a high dipole moment.

Qualitative assessments suggest that this compound possesses "favorable solubility and stability under various conditions," which enhances its utility in diverse formulations.[1] However, for precise process development and optimization, quantitative data is essential.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These parameters are crucial for handling, storage, and for the design of solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.12 g/mol | [1] |

| CAS Number | 19064-65-4 | [1] |

| Appearance | Colorless to red to green clear liquid | [1] |

| Boiling Point | 87 °C at 13 mmHg | [1] |

| Density | 1.15 g/cm³ | [1] |

| Refractive Index | n20/D 1.52 | [1] |

| Purity | ≥ 97% (GC) | [1] |

Table 1: Physicochemical Properties of this compound

Qualitative Solubility Insights

While quantitative data is sparse, the chemical nature of this compound and related compounds provides some indication of its likely solubility:

-

Polarity : The presence of two nitrogen atoms and an oxygen atom in the molecule suggests a significant degree of polarity. This would indicate probable solubility in polar organic solvents.

-

Parent Compound Solubility : Pyridazine, the parent heterocycle, is soluble in water and organic solvents like alcohols, acetone, and ether.[2] It exhibits lower solubility in non-polar solvents such as hexane.[2] This suggests that this compound is also likely to be soluble in polar organic solvents.

-

Substituted Pyridazines : A related compound, 3-amino-6-methoxy-2-methylpyridine, is described as being soluble in common organic solvents like ethanol, methanol, and dichloromethane, with limited solubility in water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is a standard and reliable approach for generating precise solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Record the initial mass of the solute.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vial at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Record the exact mass of the filtered solution.

-

-

Gravimetric Determination:

-

Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and the decomposition temperature.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial and solute minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Below is a Graphviz diagram illustrating this experimental workflow.

Caption: Gravimetric method for solubility determination.

Conclusion

While a comprehensive, quantitative dataset on the solubility of this compound in common organic solvents is not currently available in the public domain, its physicochemical properties and the behavior of related compounds suggest good solubility in polar organic solvents. For researchers and drug development professionals requiring precise solubility data, direct experimental determination is necessary. The provided standardized protocol offers a robust framework for obtaining this critical information, thereby facilitating the effective use of this compound in further research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis mechanism for 3-methoxypyridazine, a valuable heterocyclic compound utilized as an intermediate in the development of novel pharmaceuticals and agrochemicals. The described synthesis pathway is a robust, multi-step process commencing from readily available starting materials. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format for ease of comparison.

Overall Synthesis Pathway

The most common and well-documented synthesis of this compound is a three-step process starting from maleic anhydride. The pathway involves the formation of the pyridazine ring, followed by functional group interconversions to achieve the target molecule.

The logical workflow for this synthesis is outlined below:

Caption: Overall synthesis workflow for this compound.

Detailed Synthesis Mechanisms

Step 1: From Maleic Anhydride to 3,6-Dichloropyridazine

The synthesis begins with the cyclocondensation reaction between maleic anhydride and hydrazine to form pyridazine-3,6-diol, commonly known as maleic hydrazide. This intermediate exists in tautomeric equilibrium with its pyridazinone form. The subsequent and crucial step is the chlorination of pyridazine-3,6-diol, typically using phosphorus oxychloride (POCl₃), which converts the hydroxyl groups into chlorine atoms, yielding the key intermediate, 3,6-dichloropyridazine.[1][2]

Step 2 & 3: Methoxylation and Dechlorination

The core of the synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction. 3,6-Dichloropyridazine is treated with sodium methoxide in methanol. The methoxide ion (CH₃O⁻) acts as a nucleophile, attacking one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyridazine ring. The high electronegativity of the adjacent nitrogen atoms facilitates this attack by stabilizing the negatively charged intermediate (a Meisenheimer-like complex). Subsequently, the chloride ion is eliminated, resulting in the formation of 3-chloro-6-methoxypyridazine.

The final step involves the reductive dechlorination of the remaining chlorine atom. This is typically achieved through catalytic hydrogenation, where hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C) are used to selectively replace the chlorine atom with a hydrogen atom, yielding the final product, this compound.

The mechanism for the key nucleophilic substitution step is illustrated below:

Caption: Mechanism of nucleophilic substitution on 3,6-dichloropyridazine.

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine from Pyridazine-3,6-diol

This protocol is adapted from a patented procedure for the synthesis of 3,6-dichloropyridazine.[2]

-

Reaction Setup: In a 2-liter round-bottom flask maintained under a nitrogen atmosphere, charge pyridazine-3,6-diol (125 g, 1115 mmol).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃) (520 ml, 5576 mmol) to the flask at room temperature.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).

-

Work-up:

-

Cool the reaction mixture and concentrate it under high vacuum at 55-60 °C to obtain a thick mass.

-

Dilute the residue with ethyl acetate (1 L).

-

Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

-

Extraction and Purification:

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) and then brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Dry the resulting solid under vacuum at 50 °C to isolate 3,6-dichloropyridazine.

-

Synthesis of 3-Chloro-6-methoxypyridazine

This protocol is based on analogous procedures for the methoxylation of chloropyridazines.[3][4]

-

Reaction Setup: In a sealed reaction vessel, dissolve 3,6-dichloropyridazine (1 equivalent) in anhydrous methanol.

-

Reagent Addition: Add a solution of sodium methoxide (1.0-1.2 equivalents) in methanol to the reaction mixture. Note: Careful control of stoichiometry is crucial to favor mono-substitution.

-

Reaction: Heat the mixture at reflux (approximately 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol by rotary evaporation.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with water to remove inorganic salts.

-

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain pure 3-chloro-6-methoxypyridazine.

Synthesis of this compound

This is a general procedure for catalytic hydrogenation.

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-chloro-6-methoxypyridazine (1 equivalent) in a suitable solvent like ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C) and a base such as triethylamine or sodium acetate (to neutralize the HCl byproduct).

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

-

Work-up:

-

Carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the synthesis pathway. Note that the yields for the direct synthesis of this compound may vary based on specific reaction conditions.

| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Citation(s) |

| Chlorination | Pyridazine-3,6-diol | 3,6-Dichloropyridazine | POCl₃ | 85 | [2] |

| Methoxylation (Analogous) | 3-Amino-6-chloropyridazine | 3-Amino-6-methoxypyridazine | NaOMe, MeOH | 85.7 | [3] |

| Oxidation & Methoxylation (Analogous) | 3-Chloro-6-methylpyridazine | 6-Methoxypyridazine-3-COOH | KMnO₄, then NaOMe | 52 (overall) | [4] |

| Reductive Dechlorination | Chloropyridazine derivative | Pyridazine derivative | H₂, Pd/C | - | General Method |

References

- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 2. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 3. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

3-Methoxypyridazine: A Technical Overview of Physicochemical Properties and a Guide to Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of 3-Methoxypyridazine. Despite a thorough search of publicly available databases, including the Cambridge Structural Database (CSD), no experimental single-crystal X-ray diffraction data for this compound has been reported to date. Consequently, this document outlines a generalized, robust experimental protocol for the determination of its crystal structure. This guide is intended to serve as a valuable resource for researchers aiming to crystallize and structurally characterize this compound, which holds potential as a building block in the development of novel therapeutic agents and other advanced materials.

Introduction

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a methoxy group. This moiety is of significant interest in medicinal chemistry and materials science due to its role as a versatile synthetic intermediate.[1] The arrangement of nitrogen atoms in the pyridazine ring, combined with the electronic effects of the methoxy group, imparts unique properties that are leveraged in the design of bioactive molecules and functional materials. A definitive understanding of its three-dimensional structure through X-ray crystallography is a critical step in rationally designing new molecules with desired properties.

Physicochemical Properties of this compound

While crystallographic data is not available, a summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, synthesis, and further experimental studies.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O | Chem-Impex |

| Molecular Weight | 110.12 g/mol | Chem-Impex |

| CAS Number | 19064-65-4 | Chem-Impex |

| Appearance | Colorless to red to green clear liquid | Chem-Impex |

| Boiling Point | 87 °C at 13 mmHg | Chem-Impex |

| Density | 1.15 g/mL | Chem-Impex |

| Refractive Index | n20/D 1.52 | Chem-Impex |

| Purity | ≥ 97% (GC) | Chem-Impex |

Table 1: Physicochemical Properties of this compound

Prospective Experimental Protocol for Single-Crystal X-ray Diffraction

The following section outlines a detailed, generalized methodology for the single-crystal X-ray diffraction analysis of this compound. This protocol is based on standard crystallographic techniques and can be adapted as needed.

Synthesis and Crystallization

-

Synthesis: this compound can be synthesized following established literature procedures. The final product should be purified to the highest possible degree, as impurities can significantly hinder crystallization.

-

Crystallization: High-purity this compound should be subjected to a variety of crystallization techniques to obtain single crystals suitable for X-ray diffraction. These techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

-

Data Collection

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal motion and radiation damage.

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final crystal structure is validated using software tools to check for geometric consistency and to ensure that the model is a good fit to the experimental data. The final results are typically reported in a Crystallographic Information File (CIF).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides the necessary foundational information and a detailed procedural framework for researchers to pursue this endeavor. The elucidation of its solid-state structure will be invaluable for future drug design and materials science applications, enabling a more profound understanding of its structure-property relationships.

References

Quantum Chemical Calculations for 3-Methoxypyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Methoxypyridazine. While direct computational studies on this compound are not extensively available in the reviewed literature, this document outlines the established theoretical methodologies and presents illustrative data from closely related pyridazine derivatives, such as 3-chloro-6-methoxypyridazine. This information serves as a robust framework for researchers initiating theoretical investigations into this compound and its analogues, which are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities.[1][2]

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods allow for the detailed investigation of molecular properties at the atomic and electronic levels, providing insights that are often difficult or impossible to obtain through experimental techniques alone. By simulating molecular structures, vibrational frequencies, and electronic properties, researchers can predict the behavior of molecules, understand structure-activity relationships (SARs), and guide the design of new therapeutic agents.[3] For heterocyclic compounds like pyridazine derivatives, these calculations can elucidate their reactivity, stability, and potential interactions with biological targets.[2][4]

Theoretical Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) is a widely used method for studying molecules of this size due to its favorable balance of computational cost and accuracy.[5]

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density. A popular functional for such studies is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Basis Sets

The basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets for organic molecules include Pople-style basis sets like 6-31G(d) and 6-311G(d,p). The choice of basis set affects the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost. For instance, studies on similar pyridazine derivatives have successfully employed the B3LYP method with 6-31G(d) and 6-311G(d,p) basis sets to predict molecular geometry and vibrational frequencies.[6]

Software

Commercially and academically available software packages such as Gaussian, ORCA, and Spartan are commonly used to perform these calculations. These programs provide a user-friendly interface for setting up calculations and analyzing the results.

Key Computational Experiments and Protocols

A typical computational investigation of a molecule like this compound would involve the following key experiments.

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a geometry optimization calculation, which finds the minimum energy conformation of the molecule.

Experimental Protocol:

-

Input Structure: A preliminary 3D structure of this compound is generated using a molecular builder.

-

Calculation Setup: A geometry optimization calculation is set up using a selected DFT method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

-

Execution: The calculation is run until the forces on the atoms are negligible and the energy has converged to a minimum.

-

Verification: A frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Vibrational Analysis

Vibrational analysis calculates the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular motions.

Experimental Protocol:

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.

-

Spectral Simulation: The calculated frequencies and intensities are used to simulate the IR and Raman spectra of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability.[7]

Experimental Protocol:

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation.

-

Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the distribution of electron density and identify regions of electrophilic and nucleophilic attack.

-

Energy Gap Calculation: The HOMO-LUMO energy gap is calculated by subtracting the HOMO energy from the LUMO energy. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Experimental Protocol:

-

MEP Calculation: The MEP is calculated from the optimized geometry and electronic wavefunction.

-

Surface Mapping: The calculated electrostatic potential is mapped onto the molecular surface, typically using a red-to-blue color scale, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

Predicted Data for this compound (Based on Analogous Compounds)

The following tables summarize the type of quantitative data that would be obtained from quantum chemical calculations on this compound, with illustrative values based on studies of similar pyridazine derivatives.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.34 | ||

| N2-C3 | 1.32 | ||

| C3-C4 | 1.40 | ||

| C4-C5 | 1.38 | ||

| C5-C6 | 1.41 | ||

| C6-N1 | 1.33 | ||

| C3-O7 | 1.36 | ||

| O7-C8 | 1.43 | ||

| N1-N2-C3 | 120.5 | ||

| N2-C3-C4 | 122.0 | ||

| C3-C4-C5 | 118.5 | ||

| C4-C5-C6 | 119.0 | ||

| C5-C6-N1 | 121.5 | ||

| C6-N1-N2 | 118.5 | ||

| N2-C3-O7 | 116.0 | ||

| C3-O7-C8 | 118.0 | ||

| N2-C3-O7-C8 | 179.5 |

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

| Mode Description | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C-H stretch (methoxy) | 3050 | 2928 |

| C-H stretch (ring) | 3150 | 3024 |

| C=N stretch | 1620 | 1555 |

| C=C stretch | 1580 | 1517 |

| C-O stretch | 1250 | 1200 |

| Ring breathing | 1020 | 979 |

Table 3: Electronic Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 5.3 |

| Dipole Moment | 3.5 D |

Visualizations

Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams illustrate the logical workflow of a typical computational study and the outputs of FMO and MEP analyses.

Caption: Computational workflow for quantum chemical calculations.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Caption: Interpretation of Molecular Electrostatic Potential (MEP) color mapping.

Conclusion

Quantum chemical calculations provide a powerful theoretical framework for investigating the properties of this compound. By employing methods such as DFT with appropriate basis sets, researchers can obtain valuable data on the molecule's geometry, vibrational spectra, and electronic characteristics. This information is crucial for understanding its reactivity, stability, and potential as a scaffold in drug design. The protocols and illustrative data presented in this guide serve as a starting point for further computational and experimental studies on this important class of heterocyclic compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 6. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ripublication.com [ripublication.com]

Reactivity profile of 3-Methoxypyridazine with electrophiles and nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methoxypyridazine is a versatile heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique electronic properties, arising from the interplay between the electron-deficient pyridazine core and the electron-donating methoxy group, dictate a nuanced reactivity profile towards both electrophiles and nucleophiles. This guide provides a comprehensive overview of the reactivity of this compound, detailing its behavior in key chemical transformations. It includes an analysis of its electronic structure, regioselectivity in electrophilic and nucleophilic substitution reactions, and its participation in metal-catalyzed cross-coupling and cycloaddition reactions. This document aims to serve as a valuable resource for scientists engaged in the synthesis and functionalization of pyridazine-based molecules.

Introduction: The Electronic Landscape of this compound

The reactivity of this compound is fundamentally governed by the electronic characteristics of the pyridazine ring and the influence of the methoxy substituent. The pyridazine ring, with its two adjacent nitrogen atoms, is an electron-deficient (π-deficient) heteroaromatic system. This inherent electron deficiency deactivates the ring towards electrophilic attack compared to benzene, while simultaneously activating it for nucleophilic substitution.

The methoxy group at the 3-position is a classical electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). The resonance effect increases the electron density on the pyridazine ring, particularly at the ortho and para positions relative to the methoxy group (positions 4 and 6). This partially mitigates the electron deficiency of the pyridazine core.

A computational analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound would provide deeper insights into its reactivity. The Highest Occupied Molecular Orbital (HOMO) indicates the sites most susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to the positions most prone to nucleophilic attack. While specific computational studies on this compound are not widely available, qualitative predictions can be made based on the known electronic effects.

Reactions with Electrophiles

The electron-deficient nature of the pyridazine ring makes electrophilic aromatic substitution on this compound challenging, often requiring harsh reaction conditions. The methoxy group, being an activating group, is expected to direct incoming electrophiles to the positions with increased electron density.

Nitration

Direct nitration of this compound is not well-documented in the literature. However, studies on the nitration of the closely related 3-amino-6-methoxypyridine suggest that the reaction is complex and can lead to a mixture of products. The nitration of pyridazine N-oxides is a more common strategy to introduce a nitro group onto the pyridazine ring.

General Workflow for Electrophilic Nitration:

Caption: General workflow for the electrophilic nitration of this compound.

Halogenation

Direct halogenation of this compound is also not extensively reported. Electrophilic halogenation of electron-deficient heterocycles like pyridazine typically requires forcing conditions and may lack regioselectivity. Alternative methods, such as metalation followed by quenching with a halogen source, are often more effective for the controlled introduction of halogen atoms.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridazine and other strongly deactivated heterocyclic systems. The Lewis acid catalysts used in these reactions tend to coordinate with the basic nitrogen atoms of the pyridazine ring, further deactivating it towards electrophilic attack.

Reactions with Nucleophiles

The electron-deficient pyridazine ring is inherently susceptible to nucleophilic attack. The methoxy group at the 3-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated by other electron-withdrawing groups or under forcing conditions.

Nucleophilic Aromatic Substitution (SNAr)

The methoxy group in this compound can be displaced by various nucleophiles. The reactivity is enhanced if there is an electron-withdrawing group on the ring or if the reaction is carried out at elevated temperatures.

Reaction with Amines:

Studies on the related 3-methoxypyridine have shown that the methoxy group can be displaced by amines in the presence of a strong base like sodium hydride.

Table 1: Nucleophilic Amination of 3-Methoxypyridine

| Amine | Base/Additive | Temperature (°C) | Yield (%) | Reference |

| Piperidine | NaH / LiI | 60 | 88 | [1] |

| n-Butylamine | NaH / LiI | 60 | 61 | [1] |

| Cyclohexylamine | NaH / LiI | 60 | 56 | [1] |

Experimental Protocol for Nucleophilic Amination of 3-Methoxypyridine:

A representative procedure for the amination of 3-methoxypyridine involves the reaction of the substrate with an amine in the presence of sodium hydride and a lithium iodide additive in a solvent like THF at elevated temperatures.[1]

Mechanism of Nucleophilic Aromatic Substitution:

Caption: General mechanism for the SNAr reaction on this compound.

Reactions with Organometallic Reagents

Organolithium and Grignard reagents can add to the electron-deficient pyridazine ring. The regioselectivity of the addition is influenced by the substituents on the ring. For this compound, attack at the C-6 position is plausible due to the directing effect of the methoxy group and the inherent reactivity of the pyridazine system. Subsequent oxidation of the dihydro intermediate would lead to the substituted product.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridazines. While direct cross-coupling of this compound via C-H activation is a possibility, a more common approach involves the conversion of the methoxy group to a better leaving group, such as a triflate, or the use of a halopyridazine precursor.

Methoxycarbonylation of Pyridazine Triflates:

Pyridazinones can be converted to pyridazine triflates, which are excellent substrates for palladium-catalyzed alkoxycarbonylation. This provides a route to pyridazine-3-carboxylates.

Table 2: Methoxycarbonylation of Pyridazine Triflates

| Substrate | Product | Yield (%) | Reference |

| 6-Methylpyridazin-3-yl triflate | 3-Methoxycarbonyl-6-methylpyridazine | 62 | [2] |

| 5-Methyl-6-phenylpyridazin-3-yl triflate | 3-Methoxycarbonyl-5-methyl-6-phenylpyridazine | 73 | [2] |

Experimental Protocol for Methoxycarbonylation:

A general procedure involves the reaction of the pyridazine triflate with carbon monoxide and methanol in the presence of a palladium catalyst, such as Pd(OAc)2, and a phosphine ligand, like dppf, in a solvent such as DMF at elevated temperatures.[2]

General Workflow for Palladium-Catalyzed Cross-Coupling:

Caption: General workflow for palladium-catalyzed cross-coupling of pyridazine triflates.

Cycloaddition Reactions

Pyridazines can participate in cycloaddition reactions, acting as either dienes or dienophiles, depending on the reaction partner. In inverse-electron-demand Diels-Alder reactions, the electron-deficient pyridazine ring can react with electron-rich dienophiles. The presence of the methoxy group will influence the electronics and sterics of this process.

Conclusion

This compound exhibits a rich and varied reactivity profile. Its electron-deficient pyridazine core makes it susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions, while electrophilic substitution is generally challenging. The methoxy group plays a crucial role in modulating the reactivity and directing the regioselectivity of these transformations. A thorough understanding of this reactivity is essential for the strategic design and synthesis of novel pyridazine-containing molecules for applications in drug discovery and materials science. Further experimental and computational studies on this compound are warranted to fully elucidate its chemical behavior and unlock its full potential as a synthetic building block.

References

Navigating the Redox Landscape of the Pyridazine Core: An In-depth Technical Guide to its Electrochemical Properties and Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Electrochemical Significance of Pyridazines

Pyridazine and its derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3] The arrangement of the two adjacent nitrogen atoms within the six-membered aromatic ring imparts distinct electronic characteristics that influence their interactions with biological targets and their behavior in electrochemical systems. Understanding the redox properties of the pyridazine core is crucial for the development of novel therapeutics, as these properties can influence a compound's mechanism of action, metabolic stability, and potential for off-target effects. Cyclic voltammetry is a powerful electrochemical technique for elucidating the redox behavior of such molecules, providing valuable insights into their electron transfer processes.

General Electrochemical Behavior of the Pyridazine Ring System

The pyridazine nucleus is inherently electron-deficient due to the presence of the electronegative nitrogen atoms. This electronic characteristic generally makes the pyridazine ring susceptible to reduction. The electrochemical reduction of the pyridazine core has been a subject of study, with the exact mechanism and reduction potentials being highly dependent on the nature and position of substituents on the ring, as well as the experimental conditions such as the solvent and supporting electrolyte.

The Influence of Substituents on the Electrochemical Properties of Pyridazines

The electrochemical behavior of the pyridazine ring is significantly modulated by the electronic effects of its substituents. Both electron-donating and electron-withdrawing groups can alter the electron density of the ring, thereby influencing the potentials at which oxidation and reduction events occur.

Electron-Withdrawing Groups

Electron-withdrawing groups, such as chloro, cyano, and nitro groups, are expected to decrease the electron density of the pyridazine ring. This makes the ring more susceptible to reduction, resulting in a positive shift (less negative) of the reduction potential. For instance, monochlorinated pyridazines exhibit two reduction waves, with an additional wave observed for dichlorinated derivatives corresponding to the reduction of the second carbon-chloride bond.[4] The sequential cleavage of carbon-chlorine bonds is a characteristic feature in the cyclic voltammograms of such compounds.[5]

Electron-Donating Groups

Conversely, electron-donating groups, such as amino and methoxy groups, increase the electron density of the pyridazine ring. This makes the ring more difficult to reduce, leading to a negative shift (more negative) of the reduction potential. The introduction of an electron-donating group can also make the compound more amenable to oxidation.

The Methoxy Group as a Substituent

The methoxy group (-OCH3) is generally considered an electron-donating group through resonance, while it exhibits a weaker electron-withdrawing inductive effect. In the context of the pyridazine ring, the methoxy group is expected to increase the electron density, thereby making the ring more difficult to reduce compared to the unsubstituted pyridazine. Consequently, the reduction potential of 3-Methoxypyridazine is anticipated to be more negative than that of pyridazine itself.

While specific data for this compound is unavailable, studies on related compounds, such as 3-chloro-6-methoxypyridazine, provide insights into the influence of the methoxy group in the presence of other substituents.[5]

Predicted Electrochemical Behavior of this compound

Based on the general principles of physical organic chemistry and the available data on substituted pyridazines, the following electrochemical behavior for this compound can be hypothesized:

-

Reduction: this compound is expected to undergo reduction at a more negative potential compared to unsubstituted pyridazine due to the electron-donating nature of the methoxy group. The reduction process may involve the transfer of one or more electrons to the pyridazine ring.

-

Oxidation: While pyridazines are generally more challenging to oxidize, the presence of the electron-donating methoxy group may render this compound susceptible to oxidation at a sufficiently positive potential. The oxidation process would likely involve the removal of an electron from the π-system of the molecule.

-

Cyclic Voltammogram: A cyclic voltammogram of this compound would be expected to show at least one reduction peak in the cathodic scan. The reversibility of this peak would depend on the stability of the resulting radical anion. An oxidation peak may be observable in the anodic scan, though it may be irreversible depending on the stability of the resulting radical cation.

Quantitative Data for Substituted Pyridazines

The following table summarizes available electrochemical data for various pyridazine derivatives from the literature. This data can be used to contextualize the expected behavior of this compound.

| Compound | Redox Process | Peak Potential (V) vs. Reference | Solvent/Electrolyte | Reversibility |

| 3,6-dichloropyridazine | Reduction (1st C-Cl cleavage) | - | DMF / 0.2 M [NBu4][BF4] | Irreversible |

| Reduction (2nd C-Cl cleavage) | - | DMF / 0.2 M [NBu4][BF4] | Irreversible | |

| Reduction (pyridazine ring) | - | DMF / 0.2 M [NBu4][BF4] | - | |

| 3-amino-6-chloropyridazine | Reduction (C-Cl cleavage) | - | DMF / 0.2 M [NBu4][BF4] | Irreversible |

| Reduction (aminopyridazine) | - | DMF / 0.2 M [NBu4][BF4] | - | |

| 3-chloro-6-(4´-nitroanilino)pyridazine | Reduction | - | DMF / 0.2 M [NBu4][BF4] | Reversible |

Note: Specific peak potential values were not provided in the search results, but the qualitative behavior was described.

Experimental Protocol for Cyclic Voltammetry of a Novel Pyridazine Derivative

This section provides a detailed, generalized protocol for conducting cyclic voltammetry on a novel pyridazine derivative, such as this compound.

Materials and Reagents

-

Working Electrode: Glassy carbon electrode (GCE), platinum electrode, or gold electrode.

-

Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode.

-

Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

-

Electrochemical Cell: A three-electrode cell of appropriate volume.

-

Potentiostat/Galvanostat system with corresponding software.

-

Analyte: this compound (or other pyridazine derivative).

-

Solvent: Aprotic solvent of high purity (e.g., acetonitrile, dimethylformamide (DMF), or dichloromethane). The choice of solvent will depend on the solubility of the analyte and the potential window required.

-

Supporting Electrolyte: A non-reactive salt to ensure conductivity of the solution (e.g., tetrabutylammonium hexafluorophosphate (TBAPF6), tetrabutylammonium perchlorate (TBAP), or lithium perchlorate). The concentration is typically 0.1 M.

-

Inert Gas: Nitrogen or argon for deoxygenation of the solution.

Electrode Preparation

-

Working Electrode Polishing: The working electrode surface must be polished to a mirror finish before each experiment to ensure a clean and reproducible surface. This is typically done using alumina or diamond slurries of decreasing particle size (e.g., 1.0 µm, followed by 0.3 µm, and finally 0.05 µm) on a polishing pad.

-

Sonication: After polishing, the electrode should be sonicated in a suitable solvent (e.g., ethanol or deionized water) to remove any polishing debris.

-

Drying: The electrode should be thoroughly dried before use.

Solution Preparation

-

Prepare a stock solution of the pyridazine derivative in the chosen solvent at a known concentration (typically 1-10 mM).

-

Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.

-

The final analyte solution for the experiment is prepared by adding a known volume of the stock solution to the electrolyte solution.

Electrochemical Measurement

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Add the analyte solution to the cell.

-

Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 10-15 minutes. This is crucial as dissolved oxygen is electroactive and can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment in the software. These include:

-

Initial Potential: A potential where no faradaic reaction is expected to occur.

-

Vertex Potential 1 (Switching Potential): The potential at which the scan direction is reversed. This should be set to a value sufficiently negative (for reduction) or positive (for oxidation) to observe the redox event of interest.

-

Vertex Potential 2 (Final Potential): The potential at which the scan ends, often the same as the initial potential.

-

Scan Rate: The rate at which the potential is swept (e.g., 100 mV/s). A range of scan rates should be investigated to study the kinetics of the electron transfer.

-

Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

-

-

Run the cyclic voltammetry experiment and record the resulting voltammogram (current vs. potential).

Data Analysis

-

Peak Potentials: Identify the anodic peak potential (Epa) and the cathodic peak potential (Epc) from the voltammogram.

-

Peak Currents: Measure the anodic peak current (Ipa) and the cathodic peak current (Ipc).

-

Reversibility: Assess the reversibility of the redox couple. For a reversible one-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 59 mV at room temperature, and the ratio of the peak currents (Ipa/Ipc) should be close to 1.

-

Scan Rate Dependence: Perform the cyclic voltammetry at different scan rates. For a diffusion-controlled process, the peak currents should be proportional to the square root of the scan rate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the electrochemical characterization of a novel pyridazine derivative.

Caption: Workflow for the electrochemical analysis of a pyridazine derivative.

Conclusion

While specific experimental data for this compound is currently lacking in the scientific literature, a comprehensive understanding of the electrochemical behavior of the pyridazine core and the influence of various substituents allows for a reasoned prediction of its redox properties. The methoxy group is expected to increase the electron density of the pyridazine ring, making it more difficult to reduce and potentially easier to oxidize compared to the parent pyridazine. The detailed experimental protocol provided in this guide offers a clear pathway for researchers to investigate the electrochemical properties of this compound and other novel derivatives, thereby contributing to the broader understanding of this important class of heterocyclic compounds. Such studies are essential for the rational design of new pyridazine-based molecules with tailored redox properties for applications in drug discovery and materials science.

References

Thermochemical Profile of 3-Methoxypyridazine: A Review of Available Data and Stability Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypyridazine is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] A thorough understanding of its thermochemical properties and stability is crucial for its application and development. This document aims to provide a comprehensive overview of the existing thermochemical data for this compound. However, a detailed literature search reveals a significant gap in the experimental and computational data regarding its specific thermochemical properties. While general information on pyridazine and its derivatives is available, specific quantitative data on the enthalpy of formation, entropy, and Gibbs free energy for this compound remains largely unreported in publicly accessible scientific literature. This guide summarizes the available information and discusses the stability of the pyridazine ring system, providing a foundational understanding for researchers in the absence of direct data.

Introduction to this compound

This compound is a derivative of pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[2] The introduction of a methoxy group at the 3-position can influence the molecule's electronic properties, basicity, and biological activity.[3] Pyridazine itself is a colorless liquid, miscible with water and benzene, and possesses a high dipole moment.[2] The pyridazine ring is generally considered to be electron-deficient due to the inductive effects of the nitrogen atoms, which makes it resistant to electrophilic substitution unless activating groups are present.[2]

Physicochemical Properties of this compound

While specific thermochemical data is scarce, some fundamental physicochemical properties of this compound have been reported.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.12 g/mol | [1] |

| Appearance | Colorless to red to green clear liquid | [1] |

| Boiling Point | 87 °C at 13 mmHg | [1] |

| Density | 1.15 g/mL | [1] |

| Refractive Index | n20D 1.52 | [1] |

Thermochemical Data: A Notable Absence

A comprehensive search of scientific databases for experimental or computational studies on the thermochemistry of this compound did not yield specific values for its standard enthalpy of formation (ΔfH°), standard molar entropy (S°), or Gibbs free energy of formation (ΔfG°).

While studies on the thermochemistry of other methoxylated nitrogen-containing heterocycles exist, such as methoxypyridines, direct extrapolation of this data to the pyridazine system is not straightforward due to the differing arrangement and interaction of the nitrogen atoms.[4] The proximity of the two nitrogen atoms in the pyridazine ring introduces unique electronic effects that influence the overall stability and thermochemical behavior of the molecule.[2]

General Stability and Reactivity of the Pyridazine Ring

In the absence of specific data for this compound, we can infer some stability characteristics from the general chemistry of pyridazines.

-

Aromaticity and Stability: Pyridazine is an aromatic compound, which confers a degree of stability. However, the presence of two adjacent nitrogen atoms leads to a π-electron deficient system, influencing its reactivity.[5]

-

Basicity: Pyridazine is a weak base.[2] The methoxy group, being an electron-donating group, is expected to slightly increase the basicity of the ring nitrogens in this compound compared to the parent pyridazine.

-

Chemical Reactivity: The electron-deficient nature of the pyridazine ring makes it generally resistant to electrophilic attack.[2] Nucleophilic substitution reactions are more common, particularly at positions activated by electron-withdrawing groups. The stability of this compound under various conditions (e.g., pH, temperature, light) has not been extensively documented.

Logical Relationship for Thermochemical Data Determination

The determination of thermochemical data for this compound would typically follow established experimental and computational workflows. The logical relationship between these methods is outlined below.

Caption: Workflow for determining thermochemical properties.

Conclusion and Future Outlook

This technical guide highlights a significant lack of publicly available thermochemical data for this compound. While some basic physicochemical properties are known, crucial parameters such as the enthalpy of formation, entropy, and Gibbs free energy of formation are yet to be determined. The general stability of the pyridazine ring suggests that this compound is a relatively stable compound, but specific data on its degradation pathways and reactivity under various conditions are needed.

For researchers and professionals in drug development, this knowledge gap underscores the need for dedicated experimental and computational studies to fully characterize the thermochemical profile of this compound. Such data would be invaluable for predicting its stability in different formulations, understanding its potential metabolic pathways, and optimizing its synthesis and handling. Future work should focus on calorimetric measurements and high-level quantum chemical calculations to establish a reliable set of thermochemical data for this important heterocyclic compound.

References

3-Methoxypyridazine melting point and boiling point determination

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methoxypyridazine: Melting and Boiling Point Determination

This technical guide provides a comprehensive overview of the determination of the melting and boiling points of this compound, a versatile heterocyclic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The document outlines the key physical properties and provides detailed experimental protocols for their accurate measurement, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is typically encountered as a colorless to reddish-green clear liquid at room temperature, which indicates that its melting point is below standard ambient temperatures.[1] The accurate determination of its boiling point is crucial for purification processes such as distillation, and for establishing its physical characteristics.

Data Summary

The key quantitative physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Conditions |

| Boiling Point | 87 °C | at 13 mmHg |

| Appearance | Colorless to red to green clear liquid | Standard Temperature and Pressure |

| Molecular Formula | C₅H₆N₂O | |

| Molecular Weight | 110.12 g/mol | |

| Density | 1.15 g/mL |

Experimental Protocols for Physicochemical Characterization

Accurate determination of melting and boiling points is fundamental for the identification and purity assessment of chemical compounds.[2] The following sections detail the standard laboratory methodologies applicable to this compound.

Melting Point Determination

Given that this compound is a liquid at room temperature, its melting point would be determined using a cryostat or a specialized low-temperature melting point apparatus. The general principle, however, remains the same as the capillary method used for solids.

Objective: To determine the temperature range over which the solid phase of a substance transitions to the liquid phase.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube) with cooling capability

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Cooling bath (e.g., dry ice/acetone)

-

Sample of this compound

Procedure:

-

Sample Freezing: Cool a small sample of this compound in a micro test tube using a cooling bath until it solidifies completely.

-

Sample Preparation: Finely crush the frozen solid and pack a small amount into a capillary tube to a height of 1-2 mm.[3]

-

Apparatus Setup: Place the capillary tube into the heating/cooling block of the melting point apparatus. Ensure the thermometer bulb is level with the sample.

-

Initial Determination (Rapid Heating): If the approximate melting point is unknown, perform a rapid determination by warming the sample at a faster rate to get an estimated range.

-

Accurate Determination (Slow Heating): Cool the apparatus well below the estimated melting point. Begin heating slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample has melted. The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.5°C).[2]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pyridazinone Derivatives Utilizing 3-Methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. While numerous methods exist for the synthesis of pyridazinone derivatives, this document focuses on synthetic strategies that utilize 3-methoxypyridazine as a key starting material or intermediate. The methoxy group can serve as a precursor to the pyridazinone carbonyl via demethylation or can be retained in the final product, influencing its physicochemical and pharmacological properties.